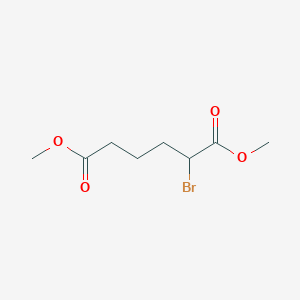
Dimethyl alpha-bromoadipate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl alpha-bromoadipate is an organic compound with the molecular formula C8H13BrO4 It is a brominated derivative of adipic acid, where the bromine atom is positioned at the alpha carbon relative to the carboxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl alpha-bromoadipate can be synthesized through the bromination of dimethyl adipate. The typical procedure involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3). The reaction proceeds via the formation of an enol intermediate, which is then brominated at the alpha position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Dimethyl alpha-bromoadipate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of dimethyl alpha-hydroxyadipate.
Reduction Reactions: The compound can be reduced to form dimethyl adipate by using reducing agents like lithium aluminum hydride (LiAlH4).
Elimination Reactions: Under basic conditions, the bromine atom can be eliminated to form dimethyl adipate.
Common Reagents and Conditions:
Substitution: Hydroxide ions (OH-) in aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Elimination: Sodium ethoxide (NaOEt) in ethanol.
Major Products Formed:
Substitution: Dimethyl alpha-hydroxyadipate.
Reduction: Dimethyl adipate.
Elimination: Dimethyl adipate.
Scientific Research Applications
Dimethyl alpha-bromoadipate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving brominated substrates.
Medicine: It serves as a precursor for the synthesis of potential drug candidates.
Industry: this compound is employed in the production of polymers and resins, where its reactivity is utilized to introduce functional groups into polymer chains.
Mechanism of Action
The mechanism of action of dimethyl alpha-bromoadipate involves its reactivity towards nucleophiles and reducing agents. The bromine atom at the alpha position makes the compound highly reactive, allowing it to participate in various substitution and reduction reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or reducing agent used.
Comparison with Similar Compounds
Dimethyl adipate: Lacks the bromine atom and is less reactive.
Dimethyl alpha-chloroadipate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
Dimethyl alpha-hydroxyadipate: Formed by the substitution of the bromine atom with a hydroxyl group.
Uniqueness: Dimethyl alpha-bromoadipate is unique due to the presence of the bromine atom at the alpha position, which significantly enhances its reactivity compared to its non-brominated counterparts. This makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
IUPAC Name |
dimethyl 2-bromohexanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO4/c1-12-7(10)5-3-4-6(9)8(11)13-2/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZLZAZKDUNZKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














